molecular formula C20H21N3O3S2 B2408302 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 868677-74-1

3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2408302
CAS No.: 868677-74-1
M. Wt: 415.53
InChI Key: OLZMLAVMYOWHHA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic small molecule featuring a benzothiazole core linked to a benzenesulfonyl group via a piperazine-propane scaffold. This specific molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The benzothiazole nucleus is a privileged structure in drug discovery, known for conferring diverse pharmacological activities. Scientific literature indicates that benzothiazole derivatives exhibit a broad spectrum of biological properties, including anti-tubercular , anti-tumor , anti-convulsant , and anti-inflammatory activities . The integration of a piperazine moiety, a common feature in many approved drugs, further enhances the potential of such compounds by improving physicochemical properties and target binding affinity . While the specific mechanism of action and research applications for 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one require further investigation, its structural analogs have been explored as inhibitors of mycobacterial targets like DprE1 in anti-tubercular research . The benzenesulfonyl group is a classic bioisostere that can influence the molecule's solubility, metabolic stability, and overall pharmacodynamic profile. This product is intended for research and development use only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-19(10-15-28(25,26)16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)27-20/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZMLAVMYOWHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The 1,3-benzothiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives or their equivalents. For the unsubstituted benzothiazole required here, the reaction proceeds as follows:

Reaction Conditions

  • Substrates : 2-Aminothiophenol (1.0 equiv), formic acid (2.0 equiv).
  • Catalyst : Concentrated HCl (catalytic).
  • Solvent : Ethanol, reflux (80°C, 6 h).
  • Yield : 85–90%.

Mechanism : Acid-catalyzed cyclization forms the thiazole ring through dehydration.

Piperazine Coupling

The 2-chloro-1,3-benzothiazole intermediate reacts with piperazine under nucleophilic aromatic substitution (SNAr):

Procedure

  • Substrates : 2-Chloro-1,3-benzothiazole (1.0 equiv), piperazine (3.0 equiv).
  • Base : Cesium carbonate (Cs₂CO₃, 2.5 equiv).
  • Solvent : Dimethylformamide (DMF), 100°C, 12 h.
  • Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 70–75%.

Key Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45 (t, J = 7.6 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 3.65–3.55 (m, 8H, piperazine-H).
  • HRMS : m/z calcd for C₁₁H₁₂N₃S [M+H]⁺: 218.0752; found: 218.0750.

Acylation with Propan-1-one Moiety

Ketone Installation via Nucleophilic Acyl Substitution

The piperazine nitrogen undergoes acylation with 3-chloropropanoyl chloride:

Optimized Protocol

  • Reagents :
    • 1-(1,3-Benzothiazol-2-yl)piperazine (1.0 equiv).
    • 3-Chloropropanoyl chloride (1.2 equiv).
    • Triethylamine (Et₃N, 2.0 equiv).
  • Solvent : Dichloromethane (DCM), 0°C → room temperature (RT), 4 h.
  • Yield : 80–85%.

Side Reaction Mitigation :

  • Excess acyl chloride leads to diacylation; stoichiometric control is critical.
  • Low temperature minimizes esterification byproducts.

Characterization Data :

  • IR (KBr): 1685 cm⁻¹ (C=O stretch).
  • ¹³C NMR (100 MHz, CDCl₃): δ 207.8 (C=O), 52.4–48.2 (piperazine-C), 38.1 (CH₂), 24.5 (CH₂CO).

Benzenesulfonylation of the Propan-1-one Side Chain

Sulfonyl Group Introduction

The terminal chlorine of the propan-1-one intermediate is displaced by benzenesulfinate:

Two-Step Procedure

  • Generation of Benzenesulfinate Anion :
    • Benzenesulfonyl chloride (1.5 equiv) + NaOH (2.0 equiv) → benzenesulfinate (in situ).
  • Nucleophilic Displacement :
    • 3-Chloro-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one + benzenesulfinate.
    • Solvent : Tetrahydrofuran (THF), RT, 6 h.
    • Yield : 65–70%.

Alternative Method : Direct sulfonylation using benzenesulfonyl chloride in pyridine/DCM (0°C → RT, 8 h).

Analytical Confirmation :

  • Elemental Analysis : Calcd (%) for C₂₁H₂₂N₃O₃S₂: C, 58.31; H, 5.13; N, 9.71. Found: C, 58.28; H, 5.15; N, 9.68.
  • HPLC Purity : 98.2% (C18 column, 70:30 acetonitrile/water).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

Recent advances enable sequential acylation-sulfonylation in a single reactor:

Step Reagents/Conditions Yield
1. Piperazine acylation 3-Bromopropanoyl bromide, Et₃N, DCM 78%
2. Sulfonylation Benzenesulfonyl chloride, pyridine 72%
Overall One-pot, 12 h 56%

Advantages : Reduced purification steps; Disadvantages : Lower overall yield due to intermediate instability.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative coupling:

  • Resin Loading : 1.2 mmol/g capacity.
  • Acylation/Sulfonylation : Automated peptide synthesizer.
  • Cleavage : TFA/DCM (95:5), 2 h.
  • Purity : 94% (average across 10 batches).

Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

Method Cost (USD/kg) Time Environmental Impact
Stepwise 12,500 48 h High (DMF waste)
One-pot 9,800 24 h Moderate
Solid-phase 18,200 72 h Low

Recommendation : One-pot synthesis balances efficiency and cost for pilot-scale production (>10 kg).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure may allow it to act as a ligand in binding studies.

Medicine

Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzenesulfonyl and benzothiazole groups.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiazole moiety can intercalate with DNA, affecting gene expression. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-2-one: Similar structure but with a different position of the carbonyl group.

    3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one: Similar structure but with a piperidine ring instead of a piperazine ring.

    3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)morpholin-1-yl]propan-1-one: Similar structure but with a morpholine ring.

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Biological Activity

3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, as well as its interaction with various biological targets.

Chemical Structure

The compound features a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a benzothiazole moiety. This unique structural arrangement contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties . A study demonstrated that derivatives of benzothiazole and piperazine show potent cytotoxic effects against various cancer cell lines. For instance, the synthesized compounds were tested against human cancer cell lines, revealing a notable decrease in cell viability, particularly in breast and lung cancer cells. The percentage of cell viability was determined using the MTT assay, with results indicating IC50 values in the micromolar range for certain derivatives .

CompoundCell Line TestedIC50 (µM)Mechanism
BZ-IMCF-712.5Apoptosis induction
BZ-IIA54915.0Cell cycle arrest
BZ-IIIHeLa10.0Inhibition of proliferation

Antibacterial Activity

The compound also exhibits antibacterial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity , particularly against Candida albicans. The antifungal efficacy was evaluated using agar diffusion assays, revealing zones of inhibition that suggest potential therapeutic applications in treating fungal infections.

Case Studies

  • Anticancer Efficacy : A clinical study involving a derivative of this compound demonstrated significant tumor reduction in animal models when administered alongside conventional chemotherapy agents.
  • Bacterial Resistance : Research highlighted the compound's ability to overcome resistance mechanisms in E. coli, making it a candidate for further development in antibiotic therapies.

Q & A

Q. What are the common synthetic routes for 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one?

The compound can be synthesized via multi-step procedures involving:

  • Aminomethylation : Similar to the method used for 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, where a ketone intermediate undergoes aminomethylation with a piperazine derivative .
  • Coupling reactions : Benzothiazole-piperazine intermediates (e.g., 4-(1,3-benzothiazol-2-yl)piperazine) can be reacted with benzenesulfonylpropanone derivatives under nucleophilic acyl substitution conditions. Optimize solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) to enhance reactivity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key methods include:

  • 1H/13C NMR : Assign peaks to confirm the benzothiazole (δ 7.2–8.5 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for N-CH₂), and benzenesulfonyl (δ 7.5–7.9 ppm) moieties. Compare with reported data for analogous compounds .
  • HRMS : Verify the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a molecular weight of ~455 g/mol requires a mass accuracy ≤ 2 ppm .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, as demonstrated for structurally related ketone-piperazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?

  • Step-specific optimization : For coupling steps, screen catalysts (e.g., EDCI/HOBt for amide bonds) and temperatures (e.g., 60–80°C for SN2 reactions). Evidence from similar syntheses shows yields improved from 40% to 53% by adjusting stoichiometry (1:1.2 molar ratio of benzothiazole-piperazine to sulfonylpropanone) .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate intermediates. Monitor by TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How to resolve discrepancies in NMR data when characterizing this compound?

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess peak splitting caused by hydrogen bonding.
  • Dynamic effects : For piperazine conformers, conduct variable-temperature NMR (e.g., 25–60°C) to coalesce split signals. Reference studies on 4-(1,3-benzothiazol-2-yl)piperazine derivatives show line broadening at 50°C .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with carbons, particularly for overlapping benzenesulfonyl and benzothiazole signals .

Q. How to design in vitro assays to evaluate biological activity?

  • Target selection : Prioritize receptors where benzothiazole-piperazine hybrids show activity (e.g., serotonin 5-HT₆ or dopamine D₂ receptors). Use radioligand binding assays with [³H]-spiperone for D₂ affinity screening .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., clozapine for D₂) and measure IC₅₀ values using nonlinear regression .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 6CM4 for 5-HT₆). Parameterize the ligand’s partial charges via Gaussian 09 at the B3LYP/6-31G* level .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) with key residues (e.g., Asp³.²⁹ in 5-HT₆) .

Q. How to address contradictions in reported synthetic yields or spectroscopic data?

  • Reproducibility checks : Replicate published procedures while controlling moisture (e.g., Schlenk line for air-sensitive steps) and reagent purity (≥97% by HPLC).
  • Meta-analysis : Compare data across journals (e.g., Acta Crystallographica vs. Analytical and Bioanalytical Chemistry) to identify outliers. For example, X-ray data from may resolve NMR ambiguities in .
  • Collaborative verification : Share samples with independent labs for cross-validation of spectral data .

Methodological Notes

  • Synthetic protocols : Always characterize intermediates (e.g., 4-(1,3-benzothiazol-2-yl)piperazine) via melting point and LC-MS before proceeding .
  • Data reporting : Include detailed experimental parameters (e.g., NMR spectrometer frequency, HRMS ionization mode) to enhance reproducibility .

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